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molecular formula C14H9NO2 B1205191 9-Acridinecarboxylic acid CAS No. 5336-90-3

9-Acridinecarboxylic acid

Cat. No. B1205191
M. Wt: 223.23 g/mol
InChI Key: IYRYQBAAHMBIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07122671B1

Procedure details

Part of the product of the above procedure, that is, 9-cyano acridine (4 g) is dissolved in sulphuric acid containing 10% by weight of distilled water (total volume equals 40 cm3). The mixture thus obtained is heated at a temperature of 100° C. for 2 hours after which time sodium nitrite (10.7 g) is added slowly with continuous stirring. The resulting mixture is heated at 100° C. for 2 hours then poured into cold, distilled water (650 cm3) The solid material which precipitates at this stage is isolated by filtration and allowed to dissolve in the minimum quantity of one molar sodium hydroxide solution; the solution thus obtained is filtered and the filtrate made slightly acidic by the addition of a 50%, by volume, solution of sulphuric acid in water. The 9-carboxy-acridine so formed is then dried in vacuo.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:4]2[C:9]([N:10]=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2)#N.N([O-])=[O:18].[Na+].[OH2:21]>S(=O)(=O)(O)O.[OH-].[Na+]>[C:1]([C:3]1[C:4]2[C:9]([N:10]=[C:11]3[C:16]=1[CH:15]=[CH:14][CH:13]=[CH:12]3)=[CH:8][CH:7]=[CH:6][CH:5]=2)([OH:18])=[O:21] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(#N)C=1C2=CC=CC=C2N=C2C=CC=CC12
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
10.7 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture thus obtained
ADDITION
Type
ADDITION
Details
is added slowly with continuous stirring
ADDITION
Type
ADDITION
Details
then poured into cold,
DISTILLATION
Type
DISTILLATION
Details
distilled water (650 cm3) The solid material which
CUSTOM
Type
CUSTOM
Details
precipitates at this stage
CUSTOM
Type
CUSTOM
Details
is isolated by filtration
CUSTOM
Type
CUSTOM
Details
the solution thus obtained
FILTRATION
Type
FILTRATION
Details
is filtered
ADDITION
Type
ADDITION
Details
the filtrate made slightly acidic by the addition of a 50%, by volume, solution of sulphuric acid in water

Outcomes

Product
Name
Type
product
Smiles
C(=O)(O)C=1C2=CC=CC=C2N=C2C=CC=CC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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